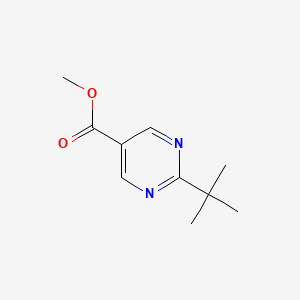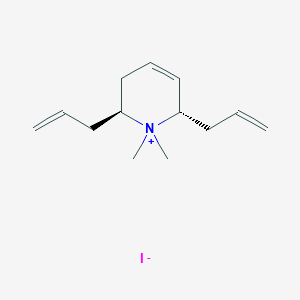
(2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with dimethyl and prop-2-en-1-yl groups. The iodide ion serves as the counterion, stabilizing the positively charged pyridinium ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with appropriate alkyl halides under basic conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine derivative.
Substitution: The prop-2-en-1-yl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the corresponding pyridine derivative.
科学的研究の応用
Chemistry
In chemistry, (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions between pyridinium ions and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in various biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The pyridinium core is a common motif in many biologically active molecules, and modifications of this structure can lead to the development of new drugs.
Industry
In the industrial sector, (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can form electrostatic interactions with negatively charged sites on proteins, leading to changes in their activity. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester:
Uniqueness
The uniqueness of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE lies in its specific substitution pattern and the presence of the iodide counterion. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H22IN |
|---|---|
分子量 |
319.22 g/mol |
IUPAC名 |
(2S,6S)-1,1-dimethyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-ium;iodide |
InChI |
InChI=1S/C13H22N.HI/c1-5-8-12-10-7-11-13(9-6-2)14(12,3)4;/h5-7,10,12-13H,1-2,8-9,11H2,3-4H3;1H/q+1;/p-1/t12-,13-;/m0./s1 |
InChIキー |
YBUATZLHTHCFCQ-QNTKWALQSA-M |
異性体SMILES |
C[N+]1([C@H](CC=C[C@@H]1CC=C)CC=C)C.[I-] |
正規SMILES |
C[N+]1(C(CC=CC1CC=C)CC=C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B12449353.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)
![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
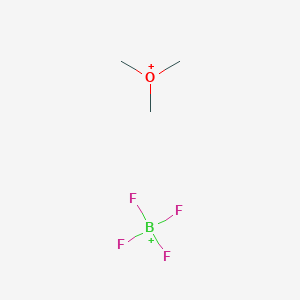
![N-[2-(2-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B12449378.png)
![2-[(2,4-dimethoxyphenyl)amino]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12449385.png)
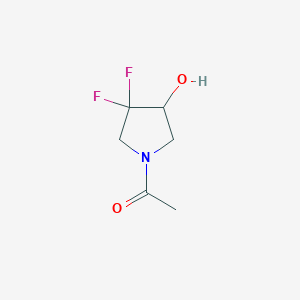
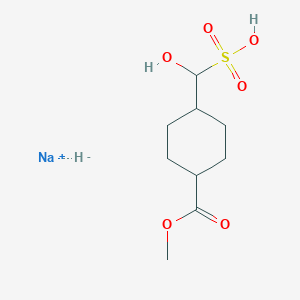

![4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B12449409.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12449410.png)
